![molecular formula C19H21N3O4 B4685780 3-methyl-N-[4-(4-morpholinylmethyl)phenyl]-4-nitrobenzamide](/img/structure/B4685780.png)
3-methyl-N-[4-(4-morpholinylmethyl)phenyl]-4-nitrobenzamide
Overview
Description
3-methyl-N-[4-(4-morpholinylmethyl)phenyl]-4-nitrobenzamide, also known as MN-64, is a novel compound that has been developed for research purposes. It is a potent inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mechanism of Action
3-methyl-N-[4-(4-morpholinylmethyl)phenyl]-4-nitrobenzamide inhibits CK2 by binding to the ATP-binding site of the enzyme. CK2 is a serine/threonine kinase that phosphorylates a wide range of substrates, including transcription factors, signaling molecules, and cell cycle regulators. By inhibiting CK2, this compound disrupts these cellular processes and induces apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. In addition, this compound has been found to inhibit the growth of tumor xenografts in animal models. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, this compound has been shown to have neuroprotective effects by reducing the formation of amyloid plaques in a mouse model of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
3-methyl-N-[4-(4-morpholinylmethyl)phenyl]-4-nitrobenzamide has several advantages for lab experiments. It is a potent inhibitor of CK2, with an IC50 value of 0.15 μM, which makes it a valuable tool for studying the role of CK2 in cellular processes. This compound is also highly selective for CK2, with little or no activity against other kinases. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its long-term stability and toxicity have not been fully evaluated. In addition, this compound is a small molecule that may have limited bioavailability and pharmacokinetic properties.
Future Directions
3-methyl-N-[4-(4-morpholinylmethyl)phenyl]-4-nitrobenzamide has several potential future directions for research. One area of interest is the development of this compound derivatives with improved pharmacokinetic properties and selectivity for CK2. Another area of interest is the investigation of the role of CK2 in other diseases, such as inflammatory disorders and neurodegenerative diseases. Finally, this compound could be used in combination with other cancer therapies to enhance their efficacy and reduce their side effects.
Conclusion:
In conclusion, this compound is a novel compound that has been developed for research purposes. It is a potent inhibitor of CK2, which plays a crucial role in various cellular processes. This compound has been extensively studied for its potential use in cancer therapy, and it has also been found to have anti-inflammatory and neuroprotective effects. This compound has several advantages for lab experiments, but it also has some limitations. Finally, this compound has several potential future directions for research, including the development of this compound derivatives and investigation of its role in other diseases.
Scientific Research Applications
3-methyl-N-[4-(4-morpholinylmethyl)phenyl]-4-nitrobenzamide has been extensively studied for its potential use in cancer therapy. CK2 is overexpressed in various types of cancer, and its inhibition has been shown to induce apoptosis and inhibit cell proliferation. This compound has been found to be a potent inhibitor of CK2, with an IC50 value of 0.15 μM. In addition, this compound has been shown to have anti-inflammatory and neuroprotective effects.
properties
IUPAC Name |
3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-14-12-16(4-7-18(14)22(24)25)19(23)20-17-5-2-15(3-6-17)13-21-8-10-26-11-9-21/h2-7,12H,8-11,13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWWZIBEALPRCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[5-({2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methoxybenzamide](/img/structure/B4685698.png)
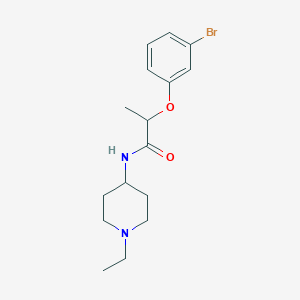
![N-[4-(difluoromethoxy)phenyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B4685711.png)
![N-benzyl-4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4685720.png)
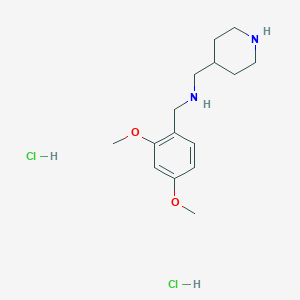
![3-(3-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B4685727.png)
![N-(2-bromophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B4685746.png)
![3-bromo-N-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4685759.png)

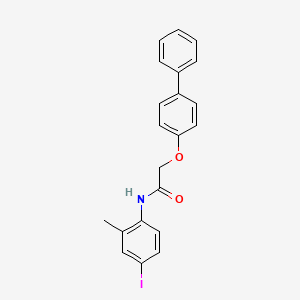

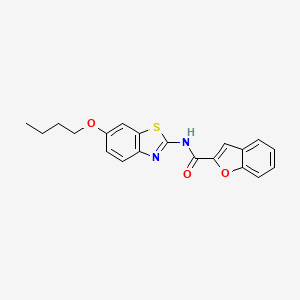
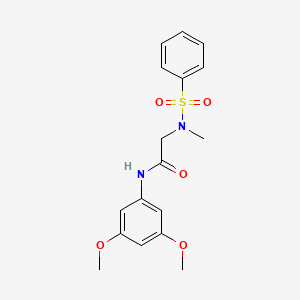
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4685810.png)